molecular formula C8H4BrClN2S B7549379 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

Cat. No. B7549379
M. Wt: 275.55 g/mol
InChI Key: JVYDJRDLCCLRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776869B2

Procedure details

A solution of thiophene (3.3 g, 39 mmol) in THF (100 mL) was cooled to −78° C. n-Butyllithium (2.5 M in hexane, 24 mL, 59 mmol) was added and the mixture stirred at −78° C. for 1 h. 2-Chloro-5-bromopyrimidine (7.5 g, 39 mmol) was added and the mixture stirred at −78° C. for 1 h. DDQ (17.7 g, 78 mmol) was added with stirring, followed by the addition of methanol (5 mL). The mixture stirred for 1 h and was then warmed to 0° C. and then to RT. The reaction mixture was poured into 0.5 M sodium ascorbate (aq) solution (100 mL), and allowed to stir for 1 h. The mixture was treated with saturated aqueous potassium carbonate solution (50 mL), and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified via column chromatography on silica gel (eluting with 100% dichloromethane) to afford 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine as a yellow solid. MS m/z=276 [M+H]+. Calc'd for C8H4BrClN2S: 275.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
17.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[Cl:11][C:12]1[N:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.CO>[Br:18][C:15]1[C:14]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[N:13][C:12]([Cl:11])=[N:17][CH:16]=1 |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
24 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br
Step Three
Name
Quantity
17.7 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture stirred at −78° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
to RT
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (eluting with 100% dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.